ethyl 2-(4-chloropicolinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(4-chloropicolinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a complex organic compound characterized by its unique structure, which includes a cyclopenta[d]thiazole ring system
Mechanism of Action
Target of action
The targets of thiazole compounds can vary widely depending on the specific compound and its structure. Some thiazole compounds have been found to have antimicrobial, antifungal, antiviral, and antineoplastic activity, suggesting they may target a variety of enzymes, proteins, or cellular structures .
Mode of action
The mode of action of thiazole compounds can also vary. For example, some thiazole compounds may inhibit the function of certain enzymes, while others may interact with cellular structures or metabolic pathways .
Biochemical pathways
Thiazole compounds can affect a variety of biochemical pathways. For example, some thiazole compounds have been found to have antioxidant activity, suggesting they may interact with pathways involved in oxidative stress .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of thiazole compounds can vary widely depending on the specific compound and its structure. Some thiazole compounds may be readily absorbed and distributed throughout the body, while others may be metabolized quickly or excreted unchanged .
Result of action
The molecular and cellular effects of thiazole compounds can include inhibition of enzyme activity, disruption of cellular structures, alteration of metabolic pathways, and induction of cell death .
Action environment
The action, efficacy, and stability of thiazole compounds can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-chloropicolinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate typically involves multiple steps, starting with the formation of the cyclopenta[d]thiazole core This can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis processes, optimized for efficiency and yield. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(4-chloropicolinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, ethyl 2-(4-chloropicolinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: In the medical field, this compound could be explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In industry, this compound could be used in the production of agrochemicals, pharmaceuticals, or other chemical products.
Comparison with Similar Compounds
4-Chloropicolinamide: A related compound with a similar structure but lacking the cyclopenta[d]thiazole ring.
Ethyl 2-(4-chloropicolinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate: A structurally similar compound with potential differences in biological activity and chemical reactivity.
Uniqueness: this compound stands out due to its unique cyclopenta[d]thiazole ring system, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
ethyl 2-[(4-chloropyridine-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3S/c1-2-22-14(21)9-3-4-11-12(9)18-15(23-11)19-13(20)10-7-8(16)5-6-17-10/h5-7,9H,2-4H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOYOHJAGVSHOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=NC=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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